Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a cyclopropyl group at the 3-position and an ethyl ester functional group at the 2-position. This compound is of interest in organic chemistry due to its potential applications in medicinal chemistry and material science. Pyrrole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The compound can be synthesized through various methods, typically involving the reaction of cyclopropyl-containing precursors with pyrrole derivatives or through diazocarbonyl chemistry. The literature provides several synthetic routes and characterization data that highlight its structural and functional properties.
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate falls under the classification of heterocyclic compounds, specifically pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are crucial in the synthesis of various natural products and pharmaceuticals.
The synthesis of Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate can be achieved through several methods:
For instance, a typical synthetic route might involve the following steps:
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate has a molecular formula of . Its structure features:
Crystallographic studies may reveal bond lengths and angles that define its geometry. For example, typical bond lengths in similar compounds range from (C-C) to (C-N), indicating strong covalent interactions within the ring structure.
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate can participate in various chemical reactions:
For example, upon treatment with strong acids or bases, the compound may undergo hydrolysis or deprotonation, respectively, affecting its reactivity and stability.
The mechanism of action for Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate largely depends on its interactions with biological targets. Pyrrole derivatives often act as enzyme inhibitors or modulators in biochemical pathways due to their ability to mimic natural substrates.
The proposed mechanism may involve:
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is expected to be a colorless to pale yellow liquid or solid depending on its purity and crystallization conditions. Its melting point (if crystalline) would typically range around .
The compound is likely soluble in organic solvents such as dichloromethane and ethanol but insoluble in water due to its hydrophobic cyclopropyl group. It may exhibit stability under standard laboratory conditions but could be sensitive to strong acids or bases.
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate has potential applications in various fields:
Research continues into optimizing synthesis routes and exploring additional biological activities that could enhance its applicability in drug discovery and development.
Chronic HBV infection remains a global health crisis, affecting >290 million individuals and causing ~900,000 annual deaths due to complications like liver cirrhosis and hepatocellular carcinoma [3] [6]. The persistence of covalently closed circular DNA (cccDNA) within hepatocyte nuclei establishes a permanent viral reservoir that evades current therapies. This minichromosome-like structure serves as a template for viral replication proteins and pregenomic RNA, enabling viral rebound even after prolonged suppression [3] [6]. Nucleoside analogs (e.g., entecavir, tenofovir) suppress viral replication but rarely eliminate cccDNA, necessitating lifetime treatment. This limitation underscores the critical need for therapies targeting cccDNA formation and stability – a vulnerability exploited by Capsid Assembly Modulators (CAMs) [3].
HBV core protein (Cp) dimers self-assemble into icosahedral capsids (T=4 symmetry), which encapsulate viral RNA and facilitate reverse transcription and cccDNA formation. CAMs disrupt this process through two distinct mechanisms:
Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate serves as a key precursor in synthesizing pyrrole-scaffold CAM-N compounds (e.g., GLP-26, JNJ-6379). These inhibitors bind a hydrophobic pocket between Cp dimer interfaces, primarily engaging residues P25, W102, L140, and W125 through van der Waals interactions [6]. This binding misdirects capsid assembly, preventing nuclear import of functional capsids and cccDNA establishment [3] [6].
Table 1: Physicochemical Properties of Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1123725-69-8 | [1] [4] |
Molecular Formula | C₁₀H₁₃NO₂ | [1] [5] |
Molecular Weight | 179.22 g/mol | [1] [4] |
Melting Point | 51–52 °C | [1] |
Boiling Point | 308.2 ± 30.0 °C (760 Torr) | [1] |
Density (20°C) | 1.193 ± 0.06 g/cm³ | [1] |
Storage Conditions | 2–8°C, inert atmosphere, dark | [1] [4] |
The structural evolution of pyrrole-based CAMs demonstrates targeted optimization of the ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate scaffold:
Table 2: Anti-HBV Activity of Pyrrole Derivatives Based on Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
Compound | N-Substituent | Anti-HBV EC₅₀ (nM) | Potency vs. GLP-26 |
---|---|---|---|
GLP-26 | Methyl | 4.6 ± 2.0 | Reference |
5e | Cyclopropyl | 7.5 ± 7.8 | 1.6x lower |
5g | Propargyl | 0.88 ± 0.43 | 5.2x higher |
5j | Benzyl | 2519 | 547x lower |
10a | Cyclopropyl + optimized propargylamide | 0.02 ± 0.03 | 230x higher |
Computational modeling reveals the structural advantages conferred by the cyclopropyl moiety. Molecular dynamics simulations show 18% stronger van der Waals interactions (ΔEvdW = -57.78 kcal/mol) between cyclopropyl-containing derivatives and Cp residues versus NVR 3-778 (ΔEvdW = -52.91 kcal/mol) [6]. The compact cyclopropane ring optimally fills the F23/W102/Y118 hydrophobic pocket while enabling hydrogen bonding with L140B – a key interaction absent in non-pyrrole CAMs [6].
Table 3: Global Suppliers of Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate for Research
Supplier | Purity | Pack Sizes | Price Range | |
---|---|---|---|---|
Hoffman Fine Chemicals | N/A | Not specified | $1,689.00 (bulk) | [1] [2] |
AiFChem | 95% | 250mg, 1g, 5g, 10g, 25g | Captcha-protected | [4] |
Fluorochem | 98% | Variable | Inquiry-based | [5] |
ChemScene | ≥98% | 30x100mg | Not displayed | [7] |
ChemicalBook* | N/A | Not listed | Not listed | [8] |
*Aggregator platform listing multiple suppliers
Over 15 clinical-stage CAM candidates now incorporate pyrrole scaffolds, with JNJ-6379 (Phase II) and GLS4 (Phase I) demonstrating the translational viability of this chemotype [3] [6]. Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate remains indispensable for synthesizing novel analogs targeting solvent-exposed regions of the Cp dimer interface, particularly through modifications at the C2 carboxylate position [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7